N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}propanamide
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Overview
Description
N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-propionamide is an organic compound with the molecular formula C14H19N3O3S. This compound is characterized by its unique structure, which includes a propoxy-benzoyl group, a hydrazinocarbothioyl group, and a propionamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-propionamide typically involves the reaction of 4-propoxybenzoic acid with hydrazinecarbothioamide under specific conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The resulting intermediate is then reacted with propionyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-propionamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. The pathways involved in its mechanism of action include the inhibition of specific metabolic pathways or the modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[N’-(4-Methoxy-benzoyl)-hydrazinocarbothioyl]-propionamide
- N-[N’-(4-Ethoxy-benzoyl)-hydrazinocarbothioyl]-propionamide
Uniqueness
N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-propionamide is unique due to its propoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds with different alkoxy groups, such as methoxy or ethoxy groups. The propoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19N3O3S |
---|---|
Molecular Weight |
309.39g/mol |
IUPAC Name |
N-[[(4-propoxybenzoyl)amino]carbamothioyl]propanamide |
InChI |
InChI=1S/C14H19N3O3S/c1-3-9-20-11-7-5-10(6-8-11)13(19)16-17-14(21)15-12(18)4-2/h5-8H,3-4,9H2,1-2H3,(H,16,19)(H2,15,17,18,21) |
InChI Key |
MVGROEOMVASFLP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)CC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)CC |
Origin of Product |
United States |
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